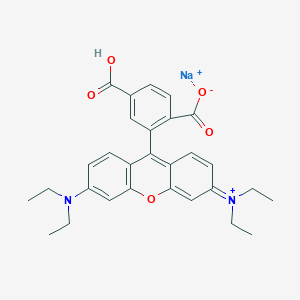

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is a type of organic cation, and its functional groups that contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt typically involves multiple steps, starting with the preparation of the xanthylium core. This core is then functionalized with diethylamino groups and carboxyphenyl groups through a series of organic reactions. Common reagents used in these reactions include diethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and stability.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in various medical applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- Xanthylium, 3,6-diamino-9-(2,5-dicarboxyphenyl)-, inner salt

- Xanthylium, 3,6-dihydroxy-9-(2,5-dicarboxyphenyl)-, inner salt

Uniqueness

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Biological Activity

Xanthylium compounds are a class of organic compounds known for their vibrant colors and potential biological activities. The specific compound in focus, Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt , exhibits unique properties that contribute to its biological activity. This article delves into its biological activity, including mechanisms of action, potential applications in various fields such as medicine and agriculture, and summarizes relevant research findings.

- Molecular Formula : C29H29N2NaO5

- Molecular Weight : 508.55 g/mol

- Structure : The compound features a xanthylium core with two diethylamino groups and a dicarboxyphenyl substituent.

- Antioxidant Properties : Xanthylium derivatives have been shown to exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Some studies suggest that xanthylium salts can inhibit the growth of various bacteria and fungi, making them potential candidates for antimicrobial agents.

- Colorimetric Applications : The vibrant colors produced by xanthylium salts are utilized in various applications, including food and wine industries, where they play a role in color evolution during fermentation and aging processes.

Antioxidant Activity

A study demonstrated that xanthylium derivatives significantly reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Xanthylium Derivative | 45 |

| Ascorbic Acid | 50 |

Antimicrobial Activity

Research evaluated the antimicrobial properties of xanthylium salts against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| S. aureus | 80 |

These results indicate that xanthylium salts possess significant antimicrobial properties.

Case Studies

- Wine Color Evolution : A study highlighted the role of xanthylium salts in the color evolution of white wines during aging. The presence of these compounds contributed to the stability and intensity of color in aged wines, enhancing their visual appeal and market value .

- Pharmacological Applications : In pharmacological research, xanthylium derivatives have been explored for their potential use in drug formulations aimed at reducing oxidative stress-related diseases. Their ability to enhance bioavailability through solubilization has been noted as a significant advantage .

Properties

CAS No. |

75701-30-3 |

|---|---|

Molecular Formula |

C29H30N2NaO5+ |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

sodium;4-carboxy-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C29H30N2O5.Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)24-15-18(28(32)33)9-12-21(24)29(34)35;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);/q;+1 |

InChI Key |

HRSPOERCBDCOBW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.